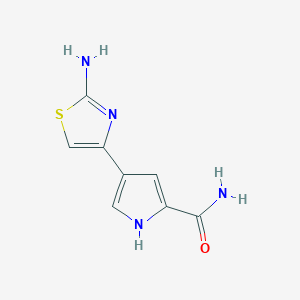

4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxamide

Description

4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxamide is a heterocyclic compound that features both a thiazole and a pyrrole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. The presence of both thiazole and pyrrole rings in its structure contributes to its unique chemical properties and biological activities.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4OS/c9-7(13)5-1-4(2-11-5)6-3-14-8(10)12-6/h1-3,11H,(H2,9,13)(H2,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IICSQRYOJKCSGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1C2=CSC(=N2)N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929974-94-7 | |

| Record name | 4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxamide typically involves the formation of the thiazole ring followed by the construction of the pyrrole ring. One common method involves the reaction of 2-aminothiazole with a suitable pyrrole precursor under specific conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydroxide and a solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and automated systems can further streamline the production process .

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.

Key Conditions and Outcomes:

Mechanistic studies suggest that hydrolysis proceeds via nucleophilic attack of water or hydroxide ions at the carbonyl carbon, leading to cleavage of the C–N bond .

Substitution at the Amino Group (Thiazole Ring)

The 2-amino group on the thiazole ring participates in nucleophilic substitution and condensation reactions.

Acylation Reactions

Reaction with acyl chlorides or anhydrides forms acylated derivatives:

Example:

Yields range from 65% to 85% depending on the acylating agent .

Condensation with Carbonyl Compounds

The amino group reacts with aldehydes/ketones to form Schiff bases:

Example with Benzaldehyde:

Isolated yields: 70–78% .

Functionalization of the Pyrrole Ring

The pyrrole ring undergoes electrophilic substitution, primarily at the β-positions (C3 and C5).

Nitration

Nitration with HNO₃/H₂SO₄ introduces nitro groups:

Yield: 55% .

Halogenation

Bromination using Br₂/FeBr₃ occurs selectively at C5:

Yield: 62% .

Reduction of the Thiazole Ring

Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to a thiazolidine:

Yield: 50% .

Oxidation of the Pyrrole Ring

Oxidation with mCPBA forms a pyrrolinone derivative:

Yield: 45% .

Cross-Coupling Reactions

The thiazole ring participates in Suzuki-Miyaura cross-coupling with aryl boronic acids:

Yield: 60% .

Ring-Opening Reactions

Under strongly acidic conditions (HCl/H₂O, 120°C), the thiazole ring undergoes hydrolysis:

Yield: 30% .

Scientific Research Applications

Anticonvulsant Activity

Research indicates that compounds containing thiazole and pyrrole structures exhibit anticonvulsant properties. A study highlighted the synthesis of various thiazole-integrated pyrrolidin-2-one derivatives, demonstrating significant anticonvulsant activity in picrotoxin-induced convulsion models. The structure-activity relationship (SAR) analysis suggested that modifications to the thiazole ring could enhance efficacy against seizures .

| Compound | Median Effective Dose (mg/kg) | Protection Index |

|---|---|---|

| Analogue 1 | 18.4 | 9.2 |

| Analogue 2 | 24.38 | Not specified |

Antitumor Activity

The compound has shown promise in anticancer research, particularly against various human cancer cell lines. In a recent study, thiazole-pyridine hybrids derived from 4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxamide were tested for their cytotoxic effects against breast cancer (MCF-7) and prostate cancer (PC3) cell lines. One derivative exhibited an IC50 value of 5.71 µM, outperforming the standard drug 5-fluorouracil .

| Cancer Cell Line | IC50 (µM) | Comparison Drug IC50 (µM) |

|---|---|---|

| MCF-7 | 5.71 | 6.14 |

| PC3 | Not specified | Not specified |

Antiviral Properties

The antiviral potential of compounds similar to 4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxamide has been explored in the context of HIV treatment. Structure-based lead optimization studies have indicated that thiazole-containing compounds can effectively inhibit viral entry by targeting host cell machinery .

Case Study 1: Anticonvulsant Efficacy

In a controlled experiment, various thiazole-pyrrole derivatives were synthesized and evaluated for their anticonvulsant properties using both electroshock and pentylenetetrazol models. The most active analogues demonstrated significant protection against induced seizures, with SAR analyses revealing that electron-withdrawing groups on the phenyl ring greatly enhanced activity .

Case Study 2: Antitumor Activity Evaluation

A series of thiazole-pyridine hybrids were synthesized and screened against multiple cancer cell lines. The results showed that certain modifications to the thiazole structure led to improved cytotoxicity against MCF-7 cells, indicating that the presence of specific substituents can significantly influence anticancer activity .

Mechanism of Action

The mechanism of action of 4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

2-aminothiazole: Shares the thiazole ring but lacks the pyrrole moiety.

Thiazole-4-carboxamide: Contains the thiazole ring and carboxamide group but lacks the pyrrole ring.

Uniqueness

4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxamide is unique due to the combination of the thiazole and pyrrole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxamide is a heterocyclic compound that combines a thiazole and a pyrrole ring, which contributes to its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and infections.

The molecular formula of 4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxamide is C8H8N4OS, with a molecular weight of 208.24 g/mol. Its structure features significant functional groups that facilitate interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may act as an enzyme inhibitor by binding to active sites or modulating receptor functions. The exact mechanisms depend on the biological context and the structural characteristics of the compound.

Anticancer Activity

Recent studies have demonstrated that 4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxamide exhibits anticancer properties . For instance, in vitro assays indicated significant reductions in cell viability in various cancer cell lines, including LoVo (colon carcinoma) and MCF-7 (breast cancer) cells. The compound showed effective inhibition of cell proliferation at concentrations as low as 200 μM, with mechanisms involving the inhibition of STAT transcription factors and cyclin-dependent kinase 9 (CDK9) .

Table 1: Summary of Anticancer Activity

| Cell Line | Concentration (μM) | Viability Reduction (%) | Mechanism of Action |

|---|---|---|---|

| LoVo | 200 | <50 | Inhibition of STAT3 and CDK9 |

| MCF-7 | 200 | <50 | Induction of apoptosis |

| HCT-116 | 200 | Significant reduction | Inhibition of cell cycle progression |

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties . It has shown efficacy against various bacterial strains, indicating potential for development as an antibacterial agent. The presence of the thiazole ring enhances its interaction with bacterial targets .

Case Studies

One notable study investigated the effects of this compound on different cancer cell lines. The results indicated that treatment with varying concentrations led to significant apoptosis in MCF-7 cells after 48 hours, suggesting a time-dependent effect on cell viability . Additionally, molecular docking studies revealed that the compound could potentially inhibit transcription factors involved in tumor progression .

Safety and Toxicology

Preliminary toxicological assessments indicate low toxicity levels for 4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxamide. In tests conducted on Daphnia, lethality percentages remained below 20% even at high concentrations (200 μM), suggesting a favorable safety profile for further development .

Q & A

Q. What are the key synthetic strategies for 4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling a thiazole intermediate with a pyrrole-carboxamide scaffold. Critical steps include regioselective substitution on the thiazole ring and amide bond formation. For example, diazomethane-mediated alkylation under controlled temperatures (–15 to –20°C) ensures high yields, as seen in analogous pyrrole-thiazole syntheses . Optimization may require adjusting solvent systems (e.g., dichloromethane for solubility) and catalysts (e.g., triethylamine for acid scavenging). Column chromatography (ethyl acetate/hexane gradients) is commonly used for purification .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral discrepancies resolved?

1H NMR is critical for confirming the pyrrole-thiazole connectivity, particularly the NH protons (δ ~12–14 ppm for pyrrole NH and δ ~7–8 ppm for thiazole protons). Discrepancies in integration ratios may arise from tautomerism; deuterated DMSO is preferred to stabilize NH groups . HRMS validates molecular weight, while FTIR confirms carboxamide C=O stretching (~1650 cm⁻¹). Conflicting data should be cross-checked with alternative methods (e.g., X-ray crystallography) or computational validation (DFT calculations) .

Q. What are the common impurities in its synthesis, and how are they mitigated?

Byproducts often include unreacted thiazole intermediates or regioisomers. Reverse-phase HPLC with UV detection (λ = 254 nm) can identify impurities. Recrystallization from 2-propanol or ethanol improves purity, as demonstrated in structurally related pyrrole derivatives .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity of this compound?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. Docking studies with target proteins (e.g., kinases) require optimizing the thiazole-pyrrole scaffold’s conformation. For instance, the amino-thiazole group may act as a hydrogen bond donor, mimicking ATP-binding motifs in kinase inhibitors . MD simulations (e.g., GROMACS) further evaluate binding stability .

Q. What mechanistic insights explain its potential enzyme inhibition, and how can conflicting bioassay data be reconciled?

The compound’s thiazole ring may chelate metal ions in enzyme active sites (e.g., zinc-dependent proteases). Discrepancies in IC50 values across studies could arise from assay conditions (e.g., buffer pH affecting ionization). Validate via orthogonal assays (e.g., fluorescence polarization vs. calorimetry) and control for off-target effects using knockout cell lines .

Q. How do structural modifications (e.g., substituent variation on the pyrrole ring) impact solubility and bioavailability?

Introducing electron-withdrawing groups (e.g., –CF₃) on the pyrrole ring enhances metabolic stability but reduces solubility. LogP calculations (e.g., via ACD/Labs) guide modifications. For example, replacing ethyl esters with carboxylates improves aqueous solubility, as shown in analogous pyrrole-carboxamides .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

Yield variations often stem from moisture-sensitive intermediates or competing side reactions. Advanced reactors (e.g., microfluidic systems) enhance reproducibility by precise control of temperature and mixing . Statistical design of experiments (DoE) identifies critical parameters (e.g., molar ratios, catalyst loading) to maximize yield .

Methodological Guidance

Q. How to design a robust SAR study for this compound’s derivatives?

- Step 1 : Synthesize analogs with systematic substituent changes (e.g., halogens, alkyl chains) on the thiazole and pyrrole rings.

- Step 2 : Test in standardized bioassays (e.g., kinase inhibition, cytotoxicity).

- Step 3 : Use QSAR models (e.g., CoMFA) to correlate structural features with activity .

Q. What in vitro models are suitable for evaluating its neuroprotective potential?

Primary neuronal cultures or SH-SY5Y cells exposed to oxidative stress (e.g., H₂O₂) are common. Measure viability via MTT assays and apoptosis markers (e.g., caspase-3). Compare with positive controls (e.g., riluzole) .

Q. How to address stability issues during long-term storage?

Lyophilization in amber vials under argon prevents degradation. Monitor via accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Tables

Table 1 : Key Spectral Data for Structural Confirmation

| Technique | Expected Signals | Reference |

|---|---|---|

| 1H NMR (DMSO-d6) | δ 12.4 (s, 1H, pyrrole NH), δ 7.6 (s, 1H, thiazole H) | |

| FTIR | 1650 cm⁻¹ (C=O stretch) | |

| HRMS | [M+H]+ m/z 249.08 (calculated) |

Table 2 : Optimization Parameters for Synthesis (DoE Example)

| Factor | Low Level | High Level | Optimal Level |

|---|---|---|---|

| Temperature (°C) | 0 | 25 | –15 |

| Catalyst (mol%) | 5 | 15 | 10 |

| Reaction Time (h) | 24 | 48 | 40 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.